N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1019352-99-8
VCID: VC2906809
InChI: InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9,17H2,1H3,(H,18,19)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

CAS No.: 1019352-99-8

Cat. No.: VC2906809

Molecular Formula: C15H15ClN2O2

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide - 1019352-99-8

Specification

CAS No. 1019352-99-8
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
IUPAC Name N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Standard InChI InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9,17H2,1H3,(H,18,19)
Standard InChI Key FJCCFXUPYWVWTK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl

Introduction

Structural Characterization and Properties

Chemical Structure

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is composed of an acetamide core linked to both an aminophenyl group and a chloro-methylphenoxy group. The molecule contains three key structural components:

  • A 4-aminophenyl group attached to the amide nitrogen

  • An acetamide linkage (-NHCOCH₂-)

  • A 4-chloro-3-methylphenoxy substituent attached to the acetamide moiety

This structure bears similarity to N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, which has been cataloged for research purposes . The key difference is the position of the amino group on the phenyl ring (para vs. meta) and the position of the methyl group on the chlorophenoxy substituent.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the expected physicochemical properties of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide are presented in Table 1.

Table 1. Predicted Physicochemical Properties of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₅H₁₅ClN₂O₂Structural analysis
Molecular WeightApproximately 290.75 g/molComparison with similar compound
AppearanceCrystalline solidTypical for acetamide derivatives
SolubilityLimited water solubility, soluble in organic solventsCommon for compounds with both polar and nonpolar groups
Melting PointExpected range: 110-150°CComparison with acetamide derivatives

The presence of both polar (amino and amide) and nonpolar (aromatic and alkyl) groups suggests amphiphilic properties, which may influence its solubility behavior and interaction with biological systems.

Synthesis Methodologies

Reaction Conditions and Yields

Based on the synthesis of similar chloroacetamide derivatives, the reaction conditions shown in Table 2 might be applicable.

ReagentsConditionsExpected YieldPurification Method
4-aminoaniline + 2-(4-chloro-3-methylphenoxy)acetyl chloride + Et₃NRoom temperature, 2-4 hours75-85%Recrystallization
4-aminoaniline + 2-(4-chloro-3-methylphenoxy)acetic acid + coupling agentRoom temperature to 50°C, 4-8 hours65-80%Column chromatography followed by recrystallization

Molecular Docking and Target Prediction

Table 3. Binding Energies of Similar Chloroacetamides with Bacterial Enzymes

EnzymeFunctionBinding Energy (kcal·mol⁻¹)
Penicillin-binding protein 1 (PBP1)Cell wall synthesis-59.0
Penicillin-binding protein 3 (PBP3)Cell wall synthesis-59.0
DNA gyraseDNA replication-50.8
Topoisomerase IVDNA replication-56.8

These interactions primarily occur through hydrogen bonding and Van der Waals forces with specific amino acid residues in the enzymes' active sites .

Predicted Mechanism of Action

If N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide follows similar patterns to related chloroacetamides, its mechanism of action might involve:

  • Binding to PBPs, thereby interfering with bacterial cell wall synthesis

  • The chloro atom enhancing stability within the enzyme's active site through specific interactions with amino acid residues

  • The amino group potentially forming additional hydrogen bonds with target proteins, which could further stabilize the compound-target complex

Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed that it forms hydrogen bonding interactions with Thr701, Thr699, Asn574, and Ser510 residues in PBP1, along with numerous Van der Waals interactions . The chloro atom was found to be crucial for these interactions, explaining its importance for antibacterial activity.

Toxicological Considerations

Pharmacokinetic Predictions

Based on structural analysis and comparison with similar compounds, predicted pharmacokinetic properties of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide might include:

  • Moderate oral bioavailability due to a balance of hydrophilic and lipophilic moieties

  • Potential for hepatic metabolism, particularly through N-acetylation or oxidation of the amino group

  • Mixed renal and hepatic elimination

Similar chloroacetamide compounds have shown "excellent pharmacokinetic profiles, indicating good parameters for oral use" , suggesting that N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide might also possess favorable pharmacokinetic characteristics.

Research Gaps and Future Directions

Synthesis and Characterization

There is a clear need for documented synthesis and comprehensive characterization of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide. Future research should focus on:

  • Optimized synthetic routes with detailed reaction conditions

  • Complete spectroscopic characterization (NMR, IR, MS)

  • X-ray crystallographic analysis to confirm three-dimensional structure

Biological Evaluation

Given the potential biological activities of acetamide derivatives, comprehensive testing of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is warranted:

  • Antimicrobial screening against diverse pathogens

  • Enzyme inhibition studies focusing on PBPs and other potential targets

  • In vitro and in vivo toxicity studies

  • Structure-activity relationship studies with systematic modifications to optimize activity

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